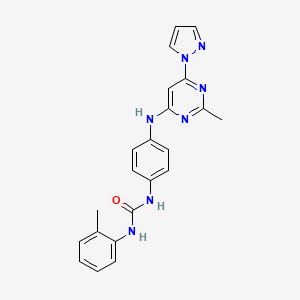

1-(4-((2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)phenyl)-3-(o-tolyl)urea

Description

Properties

IUPAC Name |

1-(2-methylphenyl)-3-[4-[(2-methyl-6-pyrazol-1-ylpyrimidin-4-yl)amino]phenyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21N7O/c1-15-6-3-4-7-19(15)28-22(30)27-18-10-8-17(9-11-18)26-20-14-21(25-16(2)24-20)29-13-5-12-23-29/h3-14H,1-2H3,(H,24,25,26)(H2,27,28,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSKVABNWGYJKBH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NC(=O)NC2=CC=C(C=C2)NC3=CC(=NC(=N3)C)N4C=CC=N4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21N7O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-((2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)phenyl)-3-(o-tolyl)urea typically involves multi-step organic reactions. One common method includes the following steps:

Formation of the pyrazolyl-pyrimidinyl intermediate: This step involves the reaction of 2-methyl-6-(1H-pyrazol-1-yl)pyrimidine with appropriate reagents under controlled conditions.

Amination reaction: The intermediate is then subjected to an amination reaction with 4-aminophenyl derivatives.

Urea formation: Finally, the product from the amination reaction is reacted with o-tolyl isocyanate to form the desired urea compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated reactors, precise temperature control, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(4-((2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)phenyl)-3-(o-tolyl)urea can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

Substitution: The compound can undergo substitution reactions, particularly at the aromatic rings, to introduce different substituents.

Common Reagents and Conditions

Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

Substitution reagents: Such as halogens or alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the aromatic rings.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of compounds containing pyrazole and pyrimidine scaffolds in targeting oncogenes. For instance, derivatives similar to 1-(4-((2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)phenyl)-3-(o-tolyl)urea have shown promising results against various cancer cell lines by inhibiting key kinases involved in tumor growth and proliferation.

In particular, compounds derived from this scaffold have been noted for their ability to inhibit RET kinases, which are implicated in RET-gene-fusion driven tumors. Such inhibitors are crucial for developing precision-targeted therapies in oncology.

Antiviral Properties

The pyrazole framework has been recognized for its antiviral capabilities. Research indicates that certain pyrazole derivatives exhibit significant activity against viruses such as HIV and measles virus (MeV). The structure-activity relationship (SAR) studies suggest that modifications to the pyrazole ring can enhance antiviral efficacy, making it a promising candidate for further investigation in antiviral drug development .

Inhibition of Protein Kinases

Compounds with similar structures have been extensively studied as protein kinase inhibitors (PKIs). The ability of these compounds to selectively bind to active or inactive conformations of kinases allows them to inhibit abnormal signaling pathways associated with various diseases, including cancer and inflammation .

Synthetic Strategies

The synthesis of this compound typically involves multi-step organic reactions that include:

- Formation of the Pyrazole Ring : Utilizing hydrazine derivatives and appropriate carbonyl compounds.

- Pyrimidine Synthesis : Employing condensation reactions that introduce the pyrimidine moiety.

- Amidation Reactions : Coupling the final products through amide bond formation to yield the target compound.

These synthetic routes are optimized for yield and purity, often employing techniques such as column chromatography for purification .

Case Studies

Several case studies illustrate the applications of similar compounds:

| Study Reference | Compound Tested | Biological Activity | Findings |

|---|---|---|---|

| Bataille et al., 2017 | Thiazolidinone derivatives | PIM kinase inhibition | Potent inhibition observed with IC50 values around 2.2 µM |

| Qi et al., 2018 | N-(2-aryl-thiazolidin-4-one)-N3-aryl ureas | Multi-TK inhibition | IC50 = 0.021 µmol L−1 against c-Met kinase |

| Ndungu et al., 2024 | Pyrazole derivatives | Antiviral activity | Effective against MeV with EC50 = 60 nM |

Mechanism of Action

The mechanism of action of 1-(4-((2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)phenyl)-3-(o-tolyl)urea involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogs in Allosteric Modulation of CB1

The compound shares structural similarities with urea-based allosteric modulators of the cannabinoid receptor 1 (CB1). Two notable analogs, 7d (1-(4-cyanophenyl)-3-(3-(2-(pyrrolidin-1-yl)pyrimidin-4-yl)phenyl)urea) and 8d (1-(4-cyanophenyl)-3-(3-(4-(pyrrolidin-1-yl)pyrimidin-2-yl)phenyl)urea), exhibit potent allosteric modulation (Table 1) .

Table 1: Key Structural and Functional Differences

Key Observations:

Pyrimidine Substitution: The target compound’s pyrimidine ring has a 2-methyl and 6-pyrazole substitution, whereas 7d and 8d feature pyrrolidinyl groups at the 2- or 4-positions. The pyrazole in the target compound may confer selectivity for kinases (e.g., JAK2 or EGFR) over GPCRs like CB1, though experimental validation is needed.

Urea Linker and Aromatic Groups: The o-tolyl group in the target compound introduces steric hindrance compared to the 4-cyanophenyl in 7d/8d. This could reduce off-target interactions but may lower affinity for CB1.

Functional Implications :

- 7d and 8d exhibit sub-micromolar potency for CB1 allosteric modulation, while the target compound’s activity remains uncharacterized. Structural similarities suggest possible GPCR or kinase targeting, but divergent substituents imply distinct pharmacological profiles.

Biological Activity

The compound 1-(4-((2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)phenyl)-3-(o-tolyl)urea has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews its pharmacological properties, including antibacterial, anti-inflammatory, and anticancer effects, supported by relevant studies and data tables.

Chemical Structure and Properties

The molecular formula of the compound is , with a structure that integrates a pyrazole and pyrimidine moiety linked through an amino group to a phenyl ring, alongside a urea functional group. This structural configuration is crucial for its biological activity.

Antibacterial Activity

Research indicates that compounds within the pyrazole and urea class exhibit moderate antibacterial properties. A study evaluated various pyrazolyl-ureas against common bacterial strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) ranged from 250 μg/mL, suggesting potential for further development in antibiotic applications .

| Compound | Target Bacteria | MIC (μg/mL) |

|---|---|---|

| Pyrazolyl-Urea A | Staphylococcus aureus | 250 |

| Pyrazolyl-Urea B | Escherichia coli | 250 |

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has been explored through its ability to inhibit key inflammatory mediators. For instance, compounds similar to this structure demonstrated IC50 values in the nanomolar range against interleukin (IL)-17 and tumor necrosis factor-alpha (TNFα) production, highlighting their efficacy in inflammatory conditions .

| Compound | Target | IC50 (μM) |

|---|---|---|

| Compound 1 | IL-17 | 0.1 |

| Compound 2 | TNFα | 0.004 |

Anticancer Activity

The pyrazole scaffold is recognized for its role in developing protein kinase inhibitors (PKIs). The compound has shown promising results in inhibiting cancer cell proliferation by targeting various kinases involved in tumor growth. A notable study reported that derivatives of this compound exhibited significant activity against cancer cell lines with IC50 values ranging from 0.034 to 0.052 μM .

| Compound | Cancer Cell Line | IC50 (μM) |

|---|---|---|

| Compound A | Breast Cancer | 0.034 |

| Compound B | Lung Cancer | 0.052 |

Case Studies

Several case studies have highlighted the therapeutic potential of pyrazole derivatives:

- Case Study on Inhibitory Activity : A derivative similar to our compound was tested for its inhibitory effects on the IKK-2 pathway, showing IC50 values as low as 0.013 μM, indicating strong potential for treating inflammatory diseases .

- Clinical Relevance : In vivo studies demonstrated that these compounds could effectively reduce inflammation in animal models, with a significant decrease in edema compared to controls .

Q & A

Basic Research Questions

Q. What synthetic strategies are optimal for constructing the pyrimidine-pyrazole-urea scaffold in this compound?

- Methodology : The synthesis of pyrimidine-pyrazole hybrids typically involves multi-step reactions. For example, pyrazole derivatives can be introduced via nucleophilic substitution or Suzuki coupling at the pyrimidine C6 position . Urea linkages are formed by reacting aryl isocyanates with amines under anhydrous conditions, as demonstrated in analogous urea-based compounds .

- Key Considerations : Optimize reaction time (e.g., 25–30 hours for xylene reflux in pyrazole coupling ) and purification methods (recrystallization from methanol or ethanol ). Monitor regioselectivity using NMR to confirm substitution patterns.

Q. How can researchers validate the purity and structural integrity of this compound post-synthesis?

- Methodology :

- Chromatography : Use HPLC with UV detection (λ = 254 nm) for purity assessment.

- Spectroscopy : Confirm the urea moiety via IR (N-H stretch ~3300 cm⁻¹, carbonyl ~1650 cm⁻¹) and ¹H/¹³C NMR (amide proton at δ 9–10 ppm, pyrimidine/pyrazole aromatic signals ).

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks and fragmentation patterns.

Q. What solvent systems are compatible with this compound for in vitro assays?

- Methodology : Test solubility in DMSO (common stock solution), ethanol, or aqueous buffers (pH 7.4). Avoid chloroform due to potential reactivity with urea groups. For aqueous formulations, consider co-solvents like PEG-400, as seen in Pfizer’s urea-based formulations .

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data across different assay conditions?

- Case Example : If kinase inhibition assays show variability, perform dose-response curves under standardized conditions (e.g., ATP concentration, temperature). Cross-validate using orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity).

- Data Analysis : Apply statistical models (e.g., Design of Experiments, DoE) to isolate confounding variables, as demonstrated in flow-chemistry optimizations .

Q. What computational approaches are effective for studying structure-activity relationships (SAR) of this compound?

- Methodology :

- Molecular Docking : Use AutoDock Vina to model interactions with kinase ATP-binding pockets (prioritize pyrimidine-pyrazole as hinge-binding motifs).

- MD Simulations : Assess stability of urea-aryl interactions in aqueous environments (GROMACS/AMBER).

- QSAR : Train models on analogues (e.g., morpholine-containing pyrimidines ) to predict substitutions enhancing potency or solubility.

Q. How can metabolic stability of this compound be evaluated in preclinical models?

- Methodology :

- In Vitro : Liver microsomal assays (human/rat) with LC-MS/MS quantification of parent compound and metabolites.

- In Vivo : Administer via IV/PO routes in rodents, collect plasma at intervals (0–24 h), and calculate pharmacokinetic parameters (AUC, t₁/₂). Reference protocols from morpholine-pyrimidine pharmacokinetic studies .

Q. What strategies mitigate off-target effects in kinase inhibition studies?

- Methodology :

- Selectivity Screening : Use panels of 100+ kinases (e.g., Eurofins KinaseProfiler) to identify promiscuity hotspots.

- Proteomics : Perform thermal shift assays (TSA) to detect unintended protein targets .

- Chemical Proteomics : Employ affinity-based pull-downs with biotinylated analogues .

Contradictions and Troubleshooting

Q. Why might crystallography data conflict with computational binding predictions?

- Resolution :

- Experimental : Obtain single-crystal X-ray structures (e.g., via slow evaporation from DMF/water) to validate binding modes, as done for urea-thiadiazole hybrids .

- Computational : Refine docking parameters (e.g., solvation effects, flexible side chains) using crystallographic data as a benchmark.

Q. How to address low yields in large-scale synthesis of the pyrimidine-pyrazole core?

- Optimization :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.